![molecular formula C32H35N5O5 B609121 (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide CAS No. 1422269-30-4](/img/structure/B609121.png)
(S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide
説明
ML-18 is a non-peptide bombesin receptor subtype 3 (BB3) antagonist that inhibits [125I]BA1 binding to NCI-H1299 lung cancer cells transfected with human BB3 receptors (IC50 = 4.8 μM). It is selective for BB3 over the gastrin releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR) with IC50 values of 16 and >100 μM, respectively, in a radioligand binding assay. ML-18 (16 μM) reversibly inhibits BA1-induced increases in cytosolic calcium in NCI-H1299 cells. It also inhibits BA1-induced phosphorylation of ERK and EGFR and reduces proliferation of NCI-H1299 cells.
ML18 is Bombesin receptor subtype 3 (BRS-3) antagonist (IC50 = 4.8 μM). ML-18 inhibits lung cancer growth. ML-18 inhibited the proliferation of lung cancer cells. ML-18 is a nonpeptide BRS-3 antagonist that should serve as a template to improve potency and selectivity.
科学的研究の応用
Drug Discovery and Development
ML-18 has significant implications in the realm of drug discovery and development . The compound’s unique structure allows for the exploration of novel target identification and understanding of target-disease associations. By leveraging machine learning (ML) techniques, researchers can predict the biological activity of ML-18 and its analogs, facilitating the selection of promising drug candidates .
Chemoinformatics
In chemoinformatics , ML-18 serves as a valuable data point for quantitative structure–activity relationship (QSAR) modeling. The compound’s molecular descriptors can be analyzed to uncover relationships between its structure and pharmacological effects. This aids in the predictive molecular design and analysis, which is crucial for the rapid development of new therapeutic agents .
Molecular Dynamics Simulations
Molecular dynamics simulations: benefit from the study of ML-18 by providing insights into the compound’s behavior at the atomic level. Researchers can simulate the interactions of ML-18 with biological targets, which is essential for understanding its mechanism of action and optimizing its efficacy and safety profile .
Protein Structure Prediction
ML-18 can be used in protein structure prediction models to test and refine algorithms that predict protein-ligand interactions. This is particularly useful for identifying potential binding sites and for the rational design of drugs with higher specificity and lower side effects .
Computational Validation
The compound’s role in computational validation is pivotal. ML-18’s experimental data can be used to validate computational models, ensuring their accuracy in predicting the physicochemical and biological properties of new compounds .
Machine Learning Algorithms
Finally, ML-18 is instrumental in the development of machine learning algorithms in pharmaceutical research. It can be used as a benchmark molecule to develop and test algorithms that predict the outcomes of chemical reactions, drug stability, and metabolism .
作用機序
Target of Action
ML-18, also known as GTPL8505 or (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide, is primarily a non-peptide antagonist for the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is a G-protein coupled receptor (GPCR) that belongs to the Bombesin (BB) family of peptides .
Mode of Action
ML-18 inhibits the specific binding of the peptide BA1 to BRS-3 in lung cancer cells . It does this with an IC50 value of 4.8 μM, indicating a moderate affinity for the receptor . It binds with lower affinity to the gastrin-releasing peptide receptor (grpr) and neuromedin b receptor (nmbr), with ic50 values of 16 and more than 100 μm, respectively .
Biochemical Pathways
It is known that the inhibition of ba1 binding to brs-3 by ml-18 can affect downstream signaling pathways, including the elevation of cytosolic calcium levels .
Result of Action
ML-18 has been shown to inhibit the growth of lung cancer cells . It does this by inhibiting the ability of BA1 to elevate cytosolic calcium levels in a reversible manner . Additionally, ML-18 inhibits the ability of BA1 to induce tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) in lung cancer cells .
特性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVJNCYOSFDGC-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。